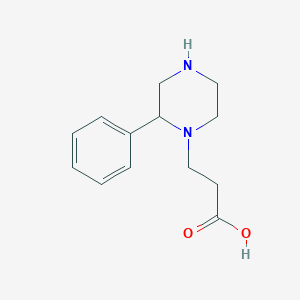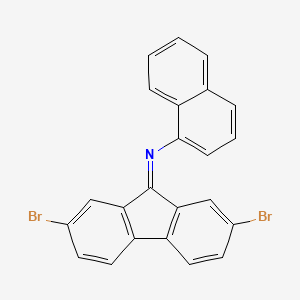
2,7-Dibromo-N-(naphthalen-1-YL)-9H-fluoren-9-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromo-N-(naphthalen-1-YL)-9H-fluoren-9-imine is an organic compound that features a complex structure with bromine atoms and naphthalene rings
Vorbereitungsmethoden
The synthesis of 2,7-Dibromo-N-(naphthalen-1-YL)-9H-fluoren-9-imine typically involves the formation of carbon-carbon bonds through metal-catalyzed cross-coupling reactions. One common method is the Kumada–Tamao–Corriu coupling reaction, which employs palladium catalysts such as [Pd(OAc)2] and [Pd(PPh3)4] to link the rings . The reaction conditions often include the use of halogenated aromatic electrophiles and Grignard reagents.
Analyse Chemischer Reaktionen
2,7-Dibromo-N-(naphthalen-1-YL)-9H-fluoren-9-imine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in further coupling reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts, Grignard reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,7-Dibromo-N-(naphthalen-1-YL)-9H-fluoren-9-imine has several scientific research applications:
Chemistry: It is used in the synthesis of new polymeric materials and complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials and as a precursor in various industrial processes.
Wirkmechanismus
The mechanism by which 2,7-Dibromo-N-(naphthalen-1-YL)-9H-fluoren-9-imine exerts its effects involves its ability to form stable complexes with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other compounds.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,7-Dibromo-N-(naphthalen-1-YL)-9H-fluoren-9-imine include:
- 2,7-Dibromo-N-methylcarbazole
- 2-Bromothiophene
These compounds share structural similarities but differ in their specific functional groups and reactivity
Eigenschaften
CAS-Nummer |
1101866-91-4 |
|---|---|
Molekularformel |
C23H13Br2N |
Molekulargewicht |
463.2 g/mol |
IUPAC-Name |
2,7-dibromo-N-naphthalen-1-ylfluoren-9-imine |
InChI |
InChI=1S/C23H13Br2N/c24-15-8-10-18-19-11-9-16(25)13-21(19)23(20(18)12-15)26-22-7-3-5-14-4-1-2-6-17(14)22/h1-13H |
InChI-Schlüssel |
CCSLXPAXCWNLBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C3C4=C(C=CC(=C4)Br)C5=C3C=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[(5R,8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-4,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14170554.png)
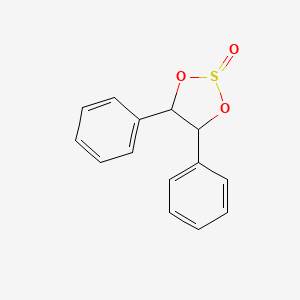
![1,1'-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine]](/img/structure/B14170563.png)
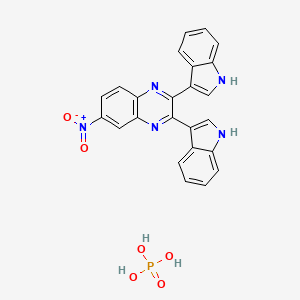
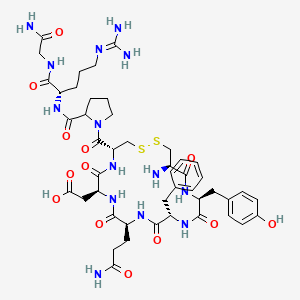
![Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14170577.png)
![N-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-fluorobenzenamine](/img/structure/B14170588.png)
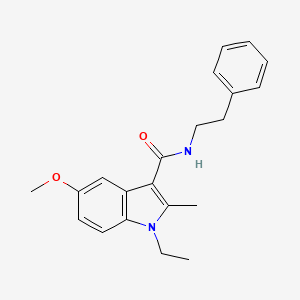
![2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid](/img/structure/B14170595.png)
![2-Pyrimidinamine, 4-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14170611.png)
![1-(2-phenylethyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14170612.png)
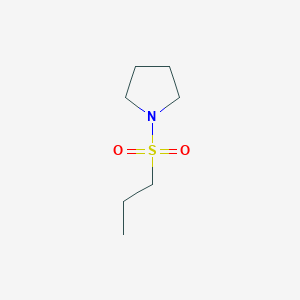
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14170632.png)
